Cas no 81778-07-6 (3-Isoxazolidinone,4,4-dimethyl-)

3-Isoxazolidinone,4,4-dimethyl- structure
81778-07-6 structure
Product Name:3-Isoxazolidinone,4,4-dimethyl-
كاس عدد:81778-07-6
وسط:C5H9NO2
ميغاواط:115.130461454391
MDL:MFCD21333197
CID:708194
PubChem ID:642151
Update Time:2024-10-27

3-Isoxazolidinone,4,4-dimethyl- الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 3-Isoxazolidinone,4,4-dimethyl-
    • 4,4-Dimethyl-1,2-oxazolidin-3-one
    • 4,4-dimethyl isoxazolidin-3-one
    • 4,4-Dimethyl-isoxazolidin-3-one
    • 4,4-Dimethyl-3-isoxazolidinone (ACI)
    • 4,4-Dimethylisoxazolidin-3-one
    • 4-dimethyl-3-isoxazolidinone
    • AG-0019
    • DTXSID10348985
    • SY267935
    • AKOS015991243
    • NS00005019
    • SCHEMBL4343853
    • EC 692-895-5
    • J-514024
    • DB-194788
    • UUXRXRHXOZHHJV-UHFFFAOYSA-N
    • D73557
    • SB38868
    • CS-0067875
    • 4,4-dimethyl-3-isoxazolidinone
    • 81778-07-6
    • InChI=1/C5H9NO2/c1-5(2)3-8-6-4(5)7/h3H2,1-2H3,(H,6,7
    • MFCD21333197
    • 3-isoxazolidinone, 4,4-dimethyl-
    • MDL: MFCD21333197
    • نواة داخلي: 1S/C5H9NO2/c1-5(2)3-8-6-4(5)7/h3H2,1-2H3,(H,6,7)
    • مفتاح Inchi: UUXRXRHXOZHHJV-UHFFFAOYSA-N
    • ابتسامات: O=C1C(C)(C)CON1

حساب السمة

  • نوعية دقيقة: 115.063328530g/mol
  • النظائر كتلة واحدة: 115.063328530g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 1
  • عدد الذرات الثقيلة: 8
  • تدوير ملزمة العد: 0
  • تعقيدات: 120
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • إكسلوغ 3: 0.2
  • طوبولوجي سطح القطب: 38.3Ų

3-Isoxazolidinone,4,4-dimethyl- الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0965-1g
4,4-Dimethyl-isoxazolidin-3-one
81778-07-6 97%
1g
4223.25CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0965-5g
4,4-Dimethyl-isoxazolidin-3-one
81778-07-6 97%
5g
16893CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0965-500mg
4,4-Dimethyl-isoxazolidin-3-one
81778-07-6 97%
500mg
2535.65CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0965-250mg
4,4-Dimethyl-isoxazolidin-3-one
81778-07-6 97%
250mg
1679.12CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0965-100mg
4,4-Dimethyl-isoxazolidin-3-one
81778-07-6 97%
100mg
1263.58CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0965-50mg
4,4-Dimethyl-isoxazolidin-3-one
81778-07-6 97%
50mg
1060.05CNY 2021-05-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D914459-1g
4,4-Dimethylisoxazolidin-3-one
81778-07-6 ≥95%
1g
2,583.00 2021-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X13265-250mg
4,4-Dimethylisoxazolidin-3-one
81778-07-6 95%
250mg
¥85.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X13265-100mg
4,4-Dimethylisoxazolidin-3-one
81778-07-6 95%
100mg
¥41.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X13265-1g
4,4-Dimethylisoxazolidin-3-one
81778-07-6 95%
1g
¥321.0 2024-07-18

3-Isoxazolidinone,4,4-dimethyl- طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride
1.2 Reagents: Sodium hydroxide
المراجع
Synthesis and biological activity of novel 4,4-dimethylisoxazolidin-3-one derivatives
Yang, Guiqiu; et al, Huaxue Tongbao, 2006, 69(12), 921-925

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Thionyl chloride
1.2 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride
1.3 Reagents: Sodium hydroxide
المراجع
Synthesis and characterization of 4,4-dimethyl-3-isoxazolidinone derivatives
Zhang, Guang-Liang; et al, Youji Huaxue, 2005, 25(7), 800-804

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt
2.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt
3.1 Catalysts: Chymotrypsin ;  300 min, 7.4 atm, 37 °C
المراجع
3-Aminoxypropionate-based linker system for cyclization activation in prodrug design
Ge, Yiyu; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 941-944

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Water ;  3 h, pH 7 - 8, rt
2.1 Reagents: Sodium hydroxide Solvents: Water ;  4 h, pH 9, 50 °C
المراجع
Synthesis of 4,4-dimethyl-3-isoxazolidinone
Yang, Gui-qiu; et al, Jingxi Huagong, 2004, 21(12), 938-940

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 45 °C; 4 h, 45 °C
1.2 Reagents: Sodium carbonate ;  4 h, 45 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
المراجع
Improvement method for synthesis of 2-(2-chlorophenylmethyl)-4,4-dimethyl-3-isoxazolidinone
Li, Chengfan; et al, Yanbian Daxue Xuebao, 2004, 30(4), 270-273

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Water ;  4 h, pH 9 - 10, 50 °C
المراجع
Study on synthetic process of 4,4-dimethyl-3-isoxazolidinone
Yang, Gui-qiu; et al, Shenyang Huagong Xueyuan Xuebao, 2004, 18(4), 306-308

طريقة الإنتاج 7

رد فعل الشرط
1.1 Catalysts: Chymotrypsin ;  300 min, 7.4 atm, 37 °C
المراجع
3-Aminoxypropionate-based linker system for cyclization activation in prodrug design
Ge, Yiyu; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 941-944

طريقة الإنتاج 8

رد فعل الشرط
المراجع
Preparation of dialkylisoxazolidinones as intermediates for herbicides
, Federal Republic of Germany, , ,

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt
2.1 Catalysts: Chymotrypsin ;  300 min, 7.4 atm, 37 °C
المراجع
3-Aminoxypropionate-based linker system for cyclization activation in prodrug design
Ge, Yiyu; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 941-944

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ,  Pyridine ;  1 - 1.5 h, rt; rt → 90 °C; 6 h, 80 - 90 °C
2.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Methanol ,  Water ;  pH 8.8 - 9, < 10 °C; 4 h, < 5 °C; 4 - 5 h, < 5 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 45 °C; 4 h, 45 °C
3.2 Reagents: Sodium carbonate ;  4 h, 45 °C
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
المراجع
Improvement method for synthesis of 2-(2-chlorophenylmethyl)-4,4-dimethyl-3-isoxazolidinone
Li, Chengfan; et al, Yanbian Daxue Xuebao, 2004, 30(4), 270-273

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Hydrazine Solvents: Dichloromethane ;  rt
1.2 Reagents: Isopropyl chloroformate ,  Triethylamine ;  rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt
3.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt
4.1 Catalysts: Chymotrypsin ;  300 min, 7.4 atm, 37 °C
المراجع
3-Aminoxypropionate-based linker system for cyclization activation in prodrug design
Ge, Yiyu; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 941-944

طريقة الإنتاج 12

رد فعل الشرط
1.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ,  Cyclohexane ;  rt
2.1 Reagents: Hydrazine Solvents: Dichloromethane ;  rt
2.2 Reagents: Isopropyl chloroformate ,  Triethylamine ;  rt
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt
4.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt
5.1 Catalysts: Chymotrypsin ;  300 min, 7.4 atm, 37 °C
المراجع
3-Aminoxypropionate-based linker system for cyclization activation in prodrug design
Ge, Yiyu; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 941-944

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Sulfuric acid Solvents: Acetone ,  Water ;  rt
1.2 Reagents: Potassium dichromate ;  rt
2.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ,  Cyclohexane ;  rt
3.1 Reagents: Hydrazine Solvents: Dichloromethane ;  rt
3.2 Reagents: Isopropyl chloroformate ,  Triethylamine ;  rt
4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt
5.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt
6.1 Catalysts: Chymotrypsin ;  300 min, 7.4 atm, 37 °C
المراجع
3-Aminoxypropionate-based linker system for cyclization activation in prodrug design
Ge, Yiyu; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 941-944

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: Sulfuric acid Solvents: Acetone ,  Water ;  rt
2.2 Reagents: Potassium dichromate ;  rt
3.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ,  Cyclohexane ;  rt
4.1 Reagents: Hydrazine Solvents: Dichloromethane ;  rt
4.2 Reagents: Isopropyl chloroformate ,  Triethylamine ;  rt
5.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt
6.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt
7.1 Catalysts: Chymotrypsin ;  300 min, 7.4 atm, 37 °C
المراجع
3-Aminoxypropionate-based linker system for cyclization activation in prodrug design
Ge, Yiyu; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 941-944

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.2 Reagents: p-Toluenesulfonic acid Solvents: Toluene ;  reflux
2.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt
3.1 Reagents: Sulfuric acid Solvents: Acetone ,  Water ;  rt
3.2 Reagents: Potassium dichromate ;  rt
4.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ,  Cyclohexane ;  rt
5.1 Reagents: Hydrazine Solvents: Dichloromethane ;  rt
5.2 Reagents: Isopropyl chloroformate ,  Triethylamine ;  rt
6.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt
7.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt
8.1 Catalysts: Chymotrypsin ;  300 min, 7.4 atm, 37 °C
المراجع
3-Aminoxypropionate-based linker system for cyclization activation in prodrug design
Ge, Yiyu; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 941-944

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Water ;  4 h, pH 9, 50 °C
المراجع
Synthesis of 4,4-dimethyl-3-isoxazolidinone
Yang, Gui-qiu; et al, Jingxi Huagong, 2004, 21(12), 938-940

3-Isoxazolidinone,4,4-dimethyl- Raw materials

3-Isoxazolidinone,4,4-dimethyl- Preparation Products

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